REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[CH3:11][OH:12].C(Cl)[Cl:14]>>[ClH:14].[F:2][C:3]1[CH:10]=[CH:9][C:6]([C:7](=[NH:8])[O:12][CH3:11])=[CH:5][CH:4]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C#N)C=C1
|
Name
|
MeOH CH2Cl2
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to crystallize methyl 4-fluorobenzimidate as hydrochloride salt
|
Type
|
CUSTOM
|
Details
|
which was isolated by filtration (2.8 g, yield 36%)
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
Cl.FC1=CC=C(C(OC)=N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |